N'-[(E)-(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide
Description
N’~2~-[(E)-1-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines a naphthofuran core with a hydrazide functional group
Properties
Molecular Formula |
C22H17BrN2O4 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[(E)-(2-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17BrN2O4/c1-2-28-20-9-14(17(23)11-18(20)26)12-24-25-22(27)21-10-16-15-6-4-3-5-13(15)7-8-19(16)29-21/h3-12,26H,2H2,1H3,(H,25,27)/b24-12+ |
InChI Key |
SRRMDGQTZGWZGX-WYMPLXKRSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)O |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves a multi-step process:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the bromine and ethoxy groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Condensation with hydrazide: The final step involves the condensation of the intermediate with a hydrazide derivative under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’~2~-[(E)-1-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N’~2~-[(E)-1-(2-HYDROXY-5-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
- N’~2~-[(E)-1-(2-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
Uniqueness
N’~2~-[(E)-1-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity
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